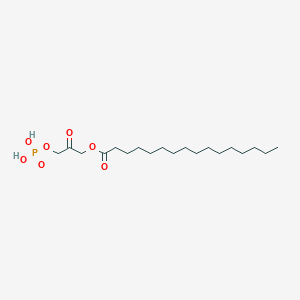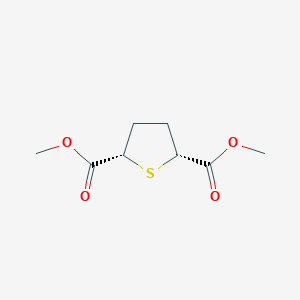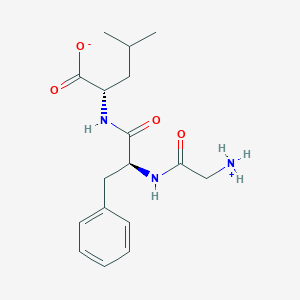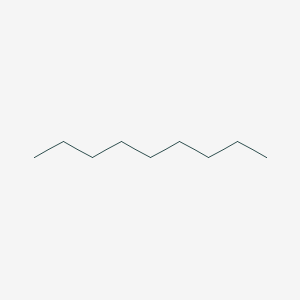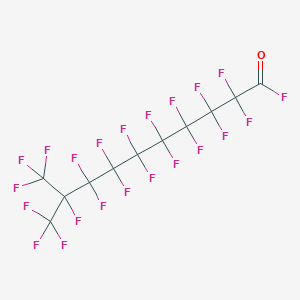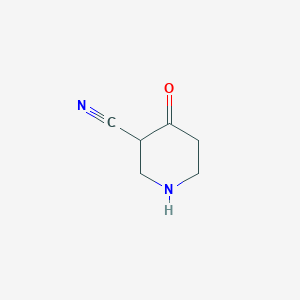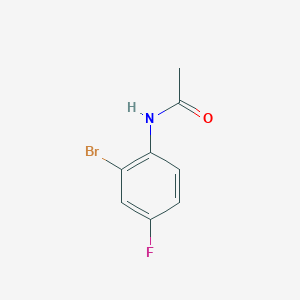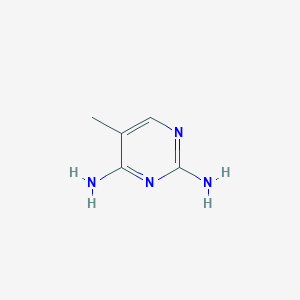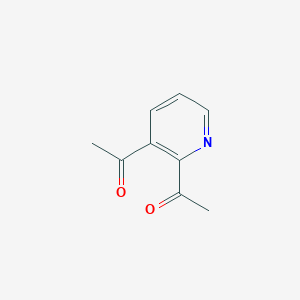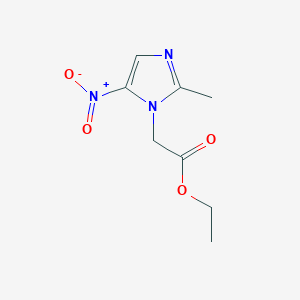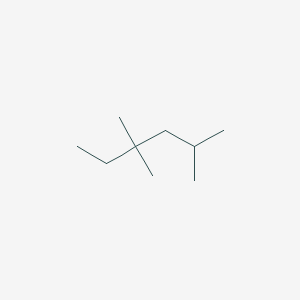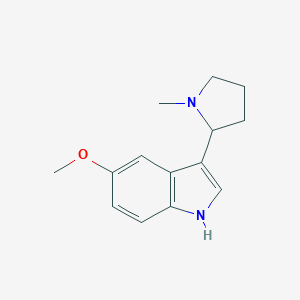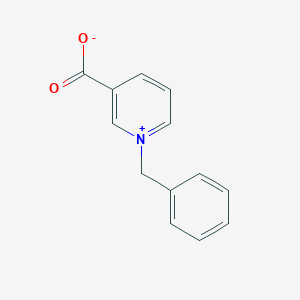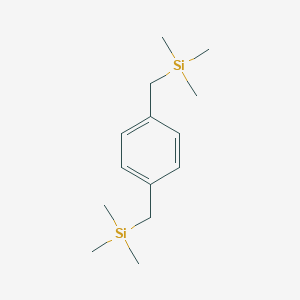
Silane, (1,4-phenylenebis(methylene))bis(trimethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is an organosilicon compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and has a boiling point of 214°C. This compound is also known as Bis(trimethylsilyl)methylenebenzene or TMSB. The purpose of
Mécanisme D'action
The mechanism of action of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is not well understood. However, it is believed that the compound acts as a charge carrier in organic semiconductors and facilitates the transport of electrons or holes through the material. It has also been suggested that the compound can act as a reducing agent and donate electrons to other molecules.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Silane, (1,4-phenylenebis(methylene))bis(trimethyl). However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity or genotoxicity. It has also been shown to be stable under physiological conditions and does not undergo any significant degradation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its ease of synthesis and purification. The compound can be synthesized in relatively high yields and purified using standard column chromatography techniques. It is also relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is its limited solubility in water. This can make it difficult to use in aqueous-based experiments. Additionally, the compound is relatively expensive and may not be suitable for large-scale applications.
Orientations Futures
There are several potential future directions for the research on Silane, (1,4-phenylenebis(methylene))bis(trimethyl). One of the major areas of interest is the development of new semiconducting materials based on this compound. The synthesis of novel conjugated polymers and other organic semiconductors could lead to the development of more efficient and cost-effective electronic devices.
Another potential area of research is the use of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) in the field of catalysis. The compound has been shown to exhibit catalytic activity in certain reactions, and further studies could lead to the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, Silane, (1,4-phenylenebis(methylene))bis(trimethyl) is a versatile compound with potential applications in various fields. Its ease of synthesis and purification, as well as its relatively non-toxic nature, make it an attractive candidate for further research. The development of new semiconducting materials and catalysts based on this compound could lead to significant advancements in the fields of electronics and chemistry.
Méthodes De Synthèse
The synthesis of Silane, (1,4-phenylenebis(methylene))bis(trimethyl) involves the reaction of bis(trimethylsilyl)methane with 1,4-dibromobenzene in the presence of a palladium catalyst. This reaction produces the desired compound along with tetramethyldisiloxane as a byproduct. The yield of the reaction is around 60%, and the purity of the product can be improved by using column chromatography.
Applications De Recherche Scientifique
Silane, (1,4-phenylenebis(methylene))bis(trimethyl) has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a precursor for the synthesis of novel semiconducting materials that can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). It has also been used as a building block for the synthesis of conjugated polymers that exhibit high charge carrier mobility and excellent photovoltaic properties.
Propriétés
Numéro CAS |
17557-09-4 |
|---|---|
Nom du produit |
Silane, (1,4-phenylenebis(methylene))bis(trimethyl |
Formule moléculaire |
C14H26Si2 |
Poids moléculaire |
250.53 g/mol |
Nom IUPAC |
trimethyl-[[4-(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-15(2,3)11-13-7-9-14(10-8-13)12-16(4,5)6/h7-10H,11-12H2,1-6H3 |
Clé InChI |
IYXXYCYJDDVART-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)CC1=CC=C(C=C1)C[Si](C)(C)C |
Autres numéros CAS |
17557-09-4 |
Synonymes |
Silane,[1,4-phenylenebis(methylene)]bis[trimethyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



